Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)-
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Overview
Description
Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- is a synthetic organic compound that belongs to the class of phenoxy herbicides These compounds are widely used in agriculture to control broadleaf weeds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- typically involves the following steps:
Chlorination of Phenol: The starting material, phenol, is chlorinated to produce 2,3-dichlorophenol.
Formation of Phenoxyacetic Acid: The 2,3-dichlorophenol is then reacted with chloroacetic acid in the presence of a base to form 2,3-dichlorophenoxyacetic acid.
Acylation: The final step involves the acylation of 2,3-dichlorophenoxyacetic acid with 5-methyl-2-thenoyl chloride to produce the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of phenol to produce 2,3-dichlorophenol.
Continuous Reaction Systems: Use of continuous reactors for the formation of 2,3-dichlorophenoxyacetic acid to ensure consistent quality and yield.
Automated Acylation: Automated systems for the acylation step to enhance efficiency and reduce human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thenoyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thenoyl moiety, converting it to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides and their environmental impact.
Biology: Investigated for its effects on plant growth and development, particularly its role as a herbicide.
Industry: Used in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The compound exerts its herbicidal effects by mimicking the plant hormone indoleacetic acid (IAA). It disrupts normal plant growth by inducing uncontrolled cell division and growth, leading to the death of the plant. The molecular targets include auxin receptors and pathways involved in cell growth regulation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with a similar mechanism of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture but with a different chlorination pattern.
Mecoprop: A phenoxy herbicide with an additional methyl group, making it chiral.
Uniqueness
Acetic acid, (2,3-dichloro-4-(5-methyl-2-thenoyl)phenoxy)- is unique due to the presence of the thenoyl group, which adds to its chemical diversity and potential applications. This structural difference can lead to variations in its reactivity and environmental behavior compared to other phenoxy herbicides.
Properties
CAS No. |
55901-70-7 |
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Molecular Formula |
C14H10Cl2O4S |
Molecular Weight |
345.2 g/mol |
IUPAC Name |
2-[2,3-dichloro-4-(5-methylthiophene-2-carbonyl)phenoxy]acetic acid |
InChI |
InChI=1S/C14H10Cl2O4S/c1-7-2-5-10(21-7)14(19)8-3-4-9(13(16)12(8)15)20-6-11(17)18/h2-5H,6H2,1H3,(H,17,18) |
InChI Key |
ZLTLJZHUOPTYFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
Origin of Product |
United States |
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